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3,5-Dihexyl-4-pentyl-1H-pyrazole

Cat. No.: B14711080
CAS No.: 22905-90-4
M. Wt: 306.5 g/mol
InChI Key: WGHMAQOHYDRFBK-UHFFFAOYSA-N
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Description

Overview of 1H-Pyrazole Heterocyclic Chemistry and its Academic Significance

The 1H-pyrazole core is a versatile scaffold that has been the subject of extensive research for over a century. researchgate.net Its unique electronic properties, arising from the aromatic 6π-electron system distributed over five atoms, including two heteroatoms, impart a distinct reactivity and a wide range of potential applications. globalresearchonline.netnumberanalytics.com Pyrazole (B372694) and its derivatives are not merely academic curiosities; they are integral components in numerous pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comorientjchem.org

From a medicinal chemistry standpoint, the pyrazole nucleus is considered a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. nih.gov This has led to the development of numerous drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netglobalresearchonline.netnih.gov In the realm of materials science, pyrazole-containing compounds have been investigated for their applications as fluorescent agents, dyes, and liquid crystals. numberanalytics.com The academic significance of 1H-pyrazole chemistry lies in its rich and varied reactivity, allowing for the synthesis of a vast library of derivatives with tunable properties. mdpi.com

The Unique Influence of Alkyl Substituents (Hexyl and Pentyl) on Pyrazole Frameworks

The introduction of alkyl substituents, such as hexyl and pentyl groups, onto the pyrazole framework can profoundly influence its physicochemical properties. These long, flexible hydrocarbon chains primarily impact the molecule's lipophilicity, which is a critical parameter in medicinal chemistry and materials science.

An increase in the length of the alkyl chain generally leads to higher solubility in nonpolar organic solvents and lipid membranes. itu.edu.tr This characteristic is particularly relevant for applications where the molecule needs to traverse biological membranes or be incorporated into polymeric materials. For instance, in drug design, enhanced lipophilicity can improve a compound's ability to cross the blood-brain barrier or be absorbed orally. In materials science, long alkyl chains can induce self-assembly properties, leading to the formation of ordered structures like liquid crystals or thin films.

Specifically, the presence of two hexyl groups at positions 3 and 5, and a pentyl group at position 4, in 3,5-Dihexyl-4-pentyl-1H-pyrazole would create a highly lipophilic molecule. The steric bulk of these groups can also play a role in directing the molecule's intermolecular interactions, potentially influencing its crystal packing or its binding to a biological target. Research on other long-chain alkyl-substituted heterocycles has shown that the conformation and steric requirements of the alkyl chains are important for their biological activity and material properties. acs.org

Research Rationale for the Comprehensive Investigation of this compound

While specific research dedicated solely to This compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of heterocyclic and medicinal chemistry research. The synthesis and characterization of novel, highly alkylated pyrazoles like this are driven by several key research objectives:

Exploration of Novel Chemical Space: The creation of new molecules with unique substitution patterns is a fundamental goal of synthetic chemistry. Investigating the synthesis of multi-alkylated pyrazoles pushes the boundaries of known synthetic methodologies and provides access to previously unexplored areas of chemical space.

Structure-Activity Relationship (SAR) Studies: In drug discovery, systematically modifying the structure of a lead compound and observing the effect on its biological activity is a crucial process. The synthesis of a series of pyrazoles with varying alkyl chain lengths, including hexyl and pentyl, would provide valuable data for SAR studies, helping to elucidate the optimal lipophilicity and steric profile for a particular biological target.

Development of New Materials: The long alkyl chains in This compound suggest potential applications in materials science. Such molecules could be investigated as components of liquid crystals, organogels, or as additives to modify the surface properties of polymers.

Probing Biological Systems: Highly lipophilic molecules can serve as probes to study biological processes occurring within lipid-rich environments, such as cell membranes.

The synthesis of such a compound would typically involve a multi-step process, potentially starting from a diketone precursor which is then cyclized with hydrazine (B178648). The general synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. rsc.org

Contextualizing this compound within Contemporary Heterocyclic Research

Contemporary research in heterocyclic chemistry is increasingly focused on the development of molecules with highly specific functions and tailored properties. The investigation of a molecule like This compound aligns with several current trends:

Diversity-Oriented Synthesis: Modern synthetic strategies aim to create libraries of structurally diverse molecules for high-throughput screening in drug discovery and materials science. The synthesis of multi-alkylated pyrazoles contributes to this goal by expanding the range of available heterocyclic scaffolds.

Focus on Lipophilic Ligands: There is a growing interest in developing ligands that can interact with membrane-bound proteins or receptors located in the central nervous system. The high lipophilicity of This compound makes it a candidate for such applications.

Green Chemistry: The development of efficient and environmentally friendly synthetic methods for heterocyclic compounds is a major focus. Research in this area would likely explore one-pot or multicomponent reactions to synthesize such pyrazoles, minimizing waste and energy consumption. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38N2 B14711080 3,5-Dihexyl-4-pentyl-1H-pyrazole CAS No. 22905-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22905-90-4

Molecular Formula

C20H38N2

Molecular Weight

306.5 g/mol

IUPAC Name

3,5-dihexyl-4-pentyl-1H-pyrazole

InChI

InChI=1S/C20H38N2/c1-4-7-10-13-16-19-18(15-12-9-6-3)20(22-21-19)17-14-11-8-5-2/h4-17H2,1-3H3,(H,21,22)

InChI Key

WGHMAQOHYDRFBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=NN1)CCCCCC)CCCCC

Origin of Product

United States

Synthetic Methodologies for 3,5 Dihexyl 4 Pentyl 1h Pyrazole and Its Alkyl Analogues

Retrosynthetic Analysis of 3,5-Dihexyl-4-pentyl-1H-pyrazole

A retrosynthetic analysis of the target pyrazole (B372694) ring reveals two primary disconnection approaches, both of which are rooted in classical pyrazole syntheses. The core of these methods is the formation of the five-membered ring by reacting a hydrazine (B178648) source with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl precursor.

The first and most common disconnection breaks the two C-N bonds, leading to hydrazine and a suitable 1,3-dicarbonyl compound. For this compound, this precursor is 7-pentyltridecane-6,8-dione (B14620524) . This diketone possesses the required carbon framework to yield the desired substitution pattern upon cyclization with hydrazine.

A second viable retrosynthetic pathway involves the disconnection of one C-N and one C-C bond of the pyrazole ring. This leads to hydrazine and an α,β-unsaturated carbonyl compound. In this case, a plausible precursor would be an α,β-unsaturated ketone bearing the dihexyl and pentyl moieties in the correct positions, such as an 8-pentyl-7-methylene-6-tridecanone derivative or a related chalcone (B49325) analog.

Classical Cyclocondensation Approaches to 1H-Pyrazoles with Long Alkyl Chains

The construction of the pyrazole ring through cyclocondensation reactions is a well-established and versatile strategy. These methods are broadly applicable and can be adapted for the synthesis of pyrazoles bearing long alkyl chains, such as the target molecule.

Strategies Involving α,β-Unsaturated Carbonyl Precursors and Hydrazines

The reaction of α,β-unsaturated ketones with hydrazine is a fundamental method for the synthesis of pyrazoles. This reaction typically proceeds through a Michael addition of hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Chalcones, which are α,β-unsaturated ketones with aromatic substituents, are common precursors for 3,5-diaryl-1H-pyrazoles. While the target molecule is fully alkylated, the underlying synthetic principle can be extended to analogous long-chain alkyl systems. The synthesis would involve the base-catalyzed condensation of an appropriate ketone with an aldehyde to form the α,β-unsaturated ketone, which is then reacted with hydrazine. For the synthesis of this compound, a hypothetical chalcone-like precursor would be a complex α,β-unsaturated ketone. The synthesis of such a sterically hindered and highly substituted precursor would be a significant challenge in itself.

The Paal-Knorr synthesis is a classical and widely used method for the synthesis of pyrazoles from 1,3-diketones and hydrazine. researchgate.net This reaction is typically carried out under acidic or neutral conditions and proceeds via the formation of a di-imine intermediate, which then cyclizes and eliminates water to form the pyrazole ring. nih.gov This method is particularly attractive for the synthesis of symmetrically substituted pyrazoles. For the synthesis of 3,5-dihexyl-1H-pyrazole, the precursor would be the corresponding 1,3-diketone, tridecane-6,8-dione. The general applicability of this method suggests that it could be adapted for the synthesis of this compound from the appropriate tri-substituted 1,3-diketone.

Utilization of 1,3-Dicarbonyl Compounds in Alkylpyrazole Synthesis

The Knorr pyrazole synthesis and its variations are among the most reliable methods for preparing pyrazoles and are particularly well-suited for the synthesis of alkyl-substituted derivatives. rsc.orgmdpi.com This method involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine derivative. rsc.orgorganic-chemistry.orgwikipedia.org

The synthesis of the key precursor, 7-pentyltridecane-6,8-dione, can be achieved through a Claisen condensation. nih.govmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net This reaction involves the base-mediated condensation of an ester with a ketone. For instance, the reaction of ethyl heptanoate (B1214049) with 6-dodecanone (B3054480) in the presence of a strong base like sodium ethoxide or sodium hydride would, in principle, yield the desired β-diketone after an acidic workup. researchgate.net The general procedure for a Claisen condensation is robust, though yields can be affected by the steric bulk of the reactants. masterorganicchemistry.com

Once the 7-pentyltridecane-6,8-dione is obtained, its reaction with hydrazine hydrate, typically in a protic solvent like ethanol (B145695) and often with catalytic acid, would lead to the formation of this compound. wikipedia.orgorganic-chemistry.org The reaction is generally high-yielding and tolerates a wide range of functional groups. A one-pot synthesis, where the 1,3-diketone is generated in situ and then reacted with hydrazine without isolation, has also been reported and could be a more efficient approach. wikipedia.org

Advanced Synthetic Protocols for Sterically Hindered and Highly Substituted Pyrazoles

The synthesis of sterically hindered and highly substituted pyrazoles, such as this compound, can be challenging using classical methods due to lower reactivity and potential side reactions. Modern synthetic protocols offer potential solutions to these challenges.

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com A one-pot, three-component synthesis of polysubstituted pyrazoles has been demonstrated using a ketone, an aldehyde, and hydrazine. For the target molecule, this could theoretically involve the reaction of 2-octanone, hexanal, and hydrazine in the presence of a suitable catalyst. Nickel-based heterogeneous catalysts have been shown to be effective for such transformations at room temperature.

Furthermore, modern catalytic methods, such as those employing copper or rhodium catalysts, have been developed for the synthesis of polysubstituted pyrazoles under mild conditions. wikipedia.orgorganic-chemistry.org For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. wikipedia.org While not explicitly demonstrated for tri-alkylated pyrazoles with long chains, these advanced methods could potentially offer higher efficiency and selectivity for the synthesis of the sterically demanding this compound. Another modern approach involves the use of visible light photoredox catalysis for the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors under mild conditions. wikipedia.org These methods represent the frontier of pyrazole synthesis and may hold the key to efficiently accessing highly hindered structures like the target compound.

1,3-Dipolar Cycloaddition Reactions with Nitrile Imines and Alkynes/Alkenes

One of the most powerful and widely used methods for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. chim.itnih.gov This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. chim.ityoutube.com Nitrile imines are unstable and are usually generated in situ from hydrazonoyl halides by treatment with a base. chim.itthieme-connect.com

The reaction of a nitrile imine with an alkyne directly yields a pyrazole. chim.it When an alkene is used as the dipolarophile, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. chim.it The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern of the final pyrazole product. chim.itnih.gov

For the synthesis of a 3,5-dialkyl-4-alkyl-1H-pyrazole like this compound, a suitably substituted alkyne and a nitrile imine would be required. The regiochemistry of the cycloaddition is influenced by both electronic and steric factors of the substituents on the nitrile imine and the alkyne. chim.it Computational studies have been employed to predict and understand the observed regioselectivity in these reactions. chim.itrsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
1,3-DipoleDipolarophileKey FeaturesReference
Nitrile IminesAlkynes/AlkenesHighly regioselective, versatile for substituted pyrazoles. chim.itnih.gov chim.itnih.gov
DiazoalkanesAlkynesClassical method, regioselectivity can be an issue. rsc.org rsc.org
Nitrile OxidesAlkynesLeads to isoxazoles, but can be adapted for pyrazole synthesis. youtube.comrsc.org youtube.comrsc.org

Metal-Catalyzed Coupling Reactions for Introducing Alkyl and Aryl Groups

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are invaluable for the functionalization of pre-existing pyrazole rings or for the construction of the pyrazole core itself.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile tool for introducing alkyl and aryl groups onto a pyrazole scaffold. acs.orgnih.gov For instance, a bromo-substituted pyrazole can be coupled with an alkyl or aryl boronic acid to introduce the desired substituent. rsc.org This method offers a broad substrate scope and high functional group tolerance. acs.orgnih.gov

The Sonogashira coupling , another palladium-catalyzed reaction, couples a terminal alkyne with an aryl or vinyl halide. nih.govwikipedia.org This reaction can be used to introduce alkynyl substituents onto a pyrazole ring, which can then be further manipulated. nih.govresearchgate.net A cascade Sonogashira coupling/cyclization process has been developed for the one-step synthesis of pyrazole rings. nih.govresearchgate.net

Table 2: Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis
ReactionCatalystCoupling PartnersApplication in Pyrazole SynthesisReference
Suzuki-MiyauraPalladiumOrganoboron compound + Organic halide/triflateIntroduction of alkyl/aryl groups onto the pyrazole ring. acs.orgrsc.org acs.orgrsc.org
SonogashiraPalladium/CopperTerminal alkyne + Aryl/vinyl halideIntroduction of alkynyl groups; cascade reactions for pyrazole ring formation. nih.govresearchgate.net nih.govresearchgate.net
NegishiPalladium or NickelOrganozinc compound + Organic halideFormation of C-C bonds with alkylzinc reagents. beilstein-journals.orgnih.gov beilstein-journals.orgnih.gov

Multi-component Reactions (MCRs) for Direct Alkylpyrazole Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.govnih.gov Several MCRs have been developed for the direct assembly of highly substituted pyrazoles. nih.govmdpi.combeilstein-journals.org

These reactions often proceed through a cascade of elementary steps, such as condensation, addition, and cyclization. For example, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can yield a substituted pyrazole. beilstein-journals.org The specific substitution pattern of the resulting pyrazole is determined by the choice of the starting materials. The development of MCRs for the synthesis of tetra-substituted pyrazoles, including those with multiple alkyl groups, is an active area of research. nih.govmdpi.com

Regioselectivity and Stereoselectivity Control in the Formation of this compound

Achieving the desired regiochemistry is a paramount challenge in the synthesis of unsymmetrically substituted pyrazoles. In the context of this compound, the placement of the hexyl and pentyl groups at the correct positions on the pyrazole ring is crucial.

In 1,3-dipolar cycloaddition reactions, the regioselectivity is governed by the electronic properties of the nitrile imine and the alkyne. chim.it The reaction between an electron-rich alkyne and a nitrile imine often proceeds with high regioselectivity, leading to the formation of a single regioisomer. chim.it Conversely, reactions with electron-poor alkynes may yield mixtures of regioisomers. chim.it Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and rationalize the observed regiochemical outcomes. rsc.orgrsc.org

In the case of MCRs, the reaction pathway and the nature of the intermediates play a key role in determining the final regiochemistry. nih.gov Careful selection of reactants and reaction conditions can often steer the reaction towards the desired regioisomer. beilstein-journals.org Stereoselectivity is generally not a concern in the synthesis of aromatic pyrazoles themselves, but it can be relevant in the synthesis of pyrazoline intermediates or if chiral centers are present in the substituents.

Development of Sustainable and Green Synthetic Routes for Alkylpyrazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. nih.govrsc.org A key aspect of this is the use of environmentally benign solvents.

Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising green solvent for organic synthesis. nih.govdoaj.orgtandfonline.comnih.gov It is non-toxic, recyclable, thermally stable, and soluble in water, which facilitates product isolation and solvent recovery. nih.govtandfonline.com Several pyrazole syntheses have been successfully carried out in PEG-400, often with improved yields and shorter reaction times compared to traditional organic solvents. nih.govtandfonline.comnih.gov

Other green chemistry approaches include the use of microwave irradiation to accelerate reactions, solvent-free reaction conditions, and the development of catalytic methods that reduce the need for stoichiometric reagents. nih.govmdpi.com These strategies contribute to making the synthesis of alkylpyrazoles more sustainable and environmentally friendly. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 3,5 Dihexyl 4 Pentyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 3,5-Dihexyl-4-pentyl-1H-pyrazole is anticipated to exhibit distinct signals corresponding to the protons of the alkyl chains and the pyrazole (B372694) ring. The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12-14 ppm, due to hydrogen bonding and the acidic nature of this proton. mdpi.com The chemical shift of the N-H proton can be influenced by the solvent and concentration.

The protons of the three alkyl chains (two hexyl and one pentyl) will produce a series of overlapping multiplets in the upfield region of the spectrum (approximately δ 0.8-2.8 ppm). The terminal methyl (CH₃) groups of the hexyl and pentyl chains are expected to appear as triplets around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the pyrazole ring (at positions C3 and C5) would be deshielded and are predicted to resonate as triplets around δ 2.5-2.8 ppm. The methylene group of the pentyl chain at C4 would likely appear as a triplet in a similar region. The remaining methylene groups within the alkyl chains would produce complex, overlapping multiplets between δ 1.2 and 1.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
NH (pyrazole) 12.0 - 14.0 broad singlet
CH₂ (C3/C5-hexyl) 2.5 - 2.8 triplet
CH₂ (C4-pentyl) 2.4 - 2.7 triplet
(CH₂)₄ (hexyl chains) 1.2 - 1.6 multiplet
(CH₂)₃ (pentyl chain) 1.2 - 1.6 multiplet
CH₃ (hexyl chains) 0.8 - 0.9 triplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbon atoms of the pyrazole ring are expected to resonate at downfield chemical shifts due to their aromatic character and the influence of the nitrogen atoms. The C3 and C5 carbons, being equivalent in a time-averaged sense in the 1H-tautomer, are predicted to appear around δ 148-155 ppm. The C4 carbon, substituted with the pentyl group, is expected to resonate at a more upfield position, approximately δ 110-120 ppm.

The carbon atoms of the alkyl chains will appear in the upfield region of the spectrum. The methylene carbons directly attached to the pyrazole ring (C3-CH₂ and C5-CH₂) would be found around δ 25-30 ppm. The methylene carbon of the pentyl group at C4 would be in a similar range. The terminal methyl carbons of the hexyl and pentyl chains are expected at approximately δ 14 ppm. The remaining methylene carbons of the alkyl chains will produce signals between δ 22 and 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3, C5 (pyrazole) 148 - 155
C4 (pyrazole) 110 - 120
CH₂ (C3/C5-hexyl) 25 - 30
CH₂ (C4-pentyl) 25 - 30
(CH₂)₄ (hexyl chains) 22 - 32
(CH₂)₃ (pentyl chain) 22 - 32
CH₃ (hexyl chains) ~14

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on adjacent carbons. sdsu.edu For instance, cross-peaks would be observed between the protons of adjacent methylene groups within the alkyl chains, allowing for the tracing of the spin systems of the hexyl and pentyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signal for each proton signal. For example, the proton signal of the C3-methylene group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is crucial for establishing the connectivity between the alkyl chains and the pyrazole ring. For example, the protons of the methylene group attached to C3 would show a correlation to the C3 and C4 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals the spatial proximity of protons. youtube.com In this case, NOESY could be used to confirm the substitution pattern on the pyrazole ring by observing through-space interactions between the protons of the alkyl groups at positions 3, 4, and 5.

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the IR spectrum would be characterized by several key absorption bands. A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring, with the broadening resulting from intermolecular hydrogen bonding. mdpi.com Strong absorption bands in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the numerous methylene and methyl groups in the alkyl chains. The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1450-1600 cm⁻¹ region. Bending vibrations for the C-H bonds of the alkyl groups would be observed around 1375 cm⁻¹ and 1465 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H stretch (H-bonded) 3100 - 3300 (broad)
C-H stretch (alkyl) 2850 - 2960 (strong)
C=N, C=C stretch (pyrazole) 1450 - 1600

Note: These are predicted values and may vary based on the sample phase (e.g., solid, liquid).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₂₀H₃₈N₂), the expected exact mass would be calculated and compared to the experimentally determined value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for alkyl-substituted pyrazoles involve the cleavage of the alkyl chains. Loss of alkyl radicals from the hexyl and pentyl groups would lead to prominent fragment ions. For example, benzylic-like cleavage (cleavage at the bond beta to the pyrazole ring) is a common fragmentation pathway for alkyl-substituted aromatic systems. This would result in the loss of a C₅H₁₁ radical from a hexyl group or a C₄H₉ radical from the pentyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption bands in the ultraviolet region corresponding to π → π* transitions of the aromatic ring. mdpi.com For this compound, an absorption maximum is expected in the range of 210-230 nm. The presence of alkyl substituents generally causes a small bathochromic (red) shift compared to the parent pyrazole. The molar absorptivity (ε) would also be determined from the UV-Vis spectrum.

Table 4: List of Compounds Mentioned

Compound Name

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

Once a suitable crystal is obtained, it would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is then collected. Analysis of this diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

The resulting data would provide a detailed picture of the solid-state molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, the analysis would reveal the crystal packing, which describes how the individual molecules of this compound arrange themselves in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal structure.

A hypothetical data table for the crystallographic data of this compound is presented below. The values in this table are placeholders and would be replaced with experimental data upon successful analysis.

Parameter Value
Chemical FormulaC₂₀H₃₈N₂
Formula Weight306.53
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value

Chiroptical Spectroscopy (if chiral centers are introduced in derivatives)

The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if chiral centers were introduced into its derivatives, for example, through substitution on the alkyl chains or the pyrazole ring, chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would become valuable tools for stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the stereochemistry of molecules with chromophores that absorb in the ultraviolet-visible region. The resulting CD spectrum provides information about the absolute configuration and conformation of the chiral derivative.

VCD spectroscopy is the infrared analog of CD spectroscopy and measures the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of a chiral molecule and can provide detailed information about its three-dimensional structure in solution.

For a chiral derivative of this compound, these techniques, often used in conjunction with quantum chemical calculations, would be instrumental in assigning the absolute configuration of the stereocenters and understanding its conformational preferences in solution.

Reactivity, Derivatization, and Mechanistic Insights of 3,5 Dihexyl 4 Pentyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

Investigations into Halogenation, Nitration, and Sulfonation

Halogenation: The direct halogenation of pyrazoles is a well-established transformation. For pyrazoles with an unsubstituted C4-position, electrophilic halogenation readily occurs at this site. In the case of 3,5-Dihexyl-4-pentyl-1H-pyrazole, the C4-position is blocked. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I), indicating that C-H activation on the pyrazole ring is possible. beilstein-archives.orgbeilstein-archives.org For 3,5-dialkyl-4-alkylpyrazoles, halogenation would likely occur at the N1-position under neutral or basic conditions or potentially on the alkyl side chains via a radical mechanism under UV irradiation or with radical initiators.

Nitration: Nitration of pyrazoles can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride (B1165640). researchgate.netsemanticscholar.org The position of nitration is highly dependent on the substituents and reaction conditions. For N-unsubstituted pyrazoles, nitration can occur at the N1-position to form an N-nitropyrazole, which may then rearrange to a C-nitropyrazole, typically at the C4-position. nih.gov Given that the C4-position is occupied in this compound, N-nitration is a more probable outcome. Under forcing conditions, nitration of the alkyl side chains could also be possible. Studies on 1-methylpyrazole (B151067) showed that nitration with nitric acid in trifluoroacetic anhydride yielded the 3-nitro product. semanticscholar.org

Sulfonation: The sulfonation of pyrazoles typically occurs at the C4-position. rsc.org For instance, 1-phenylpyrazole (B75819) is sulfonated at the 4-position of the pyrazole nucleus using chlorosulfuric acid. rsc.org Since the C4-position of this compound is substituted, direct sulfonation on the ring is sterically hindered and electronically disfavored at other positions. Sulfonation might proceed at the N1-position, or require conditions that could lead to desalkylation-sulfonation, although such reactions are not commonly reported for simple alkyl groups.

Table 1: Summary of Potential Electrophilic Substitution Reactions

Reaction Reagent Examples Likely Position on this compound Reference for Analogy
Halogenation N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) N1-position or alkyl side chains beilstein-archives.orgbeilstein-archives.org
Nitration HNO₃ / (CF₃CO)₂O N1-position researchgate.netsemanticscholar.orgnih.gov
Sulfonation Chlorosulfonic Acid (ClSO₃H) N1-position (less common) rsc.org

Direct Functionalization at the C4-Position (e.g., Formylation via Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, typically at the most nucleophilic carbon position. researchgate.netnih.gov For most pyrazoles, this reaction occurs regioselectively at an unsubstituted C4-position. igmpublication.orgresearchgate.net

In this compound, the C4-position is occupied by a pentyl group. Consequently, a standard Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) cannot lead to direct C4-formylation. The reaction would likely result in no formylation on the pyrazole ring. Alternative outcomes could include N-formylation or, under more forcing conditions, potential reaction at one of the alkyl side chains, though this is not a typical pathway for the Vilsmeier-Haack reaction. Synthesis of 4-formylpyrazoles generally proceeds from precursors where the C4-position is unsubstituted. igmpublication.orgarkat-usa.org

Reactions at the Pyrazole N1-Position

The N1-position of the pyrazole ring, bearing a hydrogen atom, is a key site for derivatization through alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-alkylation of pyrazoles is a fundamental reaction for introducing a wide variety of substituents. This reaction typically proceeds by deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkylating agent. Common bases include sodium hydride, potassium carbonate, or sodium hydrogen carbonate, and alkylating agents can be alkyl halides or sulfates. researchgate.net For symmetrically substituted pyrazoles like this compound, regioselectivity is not a concern, and a single N-alkylated product is expected.

N-Acylation: Similarly, N-acylation can be achieved by reacting the pyrazole with an acylating agent such as an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. jocpr.com This reaction introduces an acyl group at the N1-position, forming N-acylpyrazole derivatives. Direct acylation can also be catalyzed by strong acids in some cases. researchgate.net

Table 2: Conditions for N-Substitution of Pyrazoles

Reaction Reagent System Product Type Reference for Analogy
N-Alkylation Alkyl Halide / K₂CO₃ in DMSO N-Alkylpyrazole researchgate.net
N-Alkylation Alkyl Halide / NaH in DMF N-Alkylpyrazole nih.gov
N-Acylation Acyl Chloride / Pyridine N-Acylpyrazole jocpr.com

Synthesis of N-Substituted Pyrazole Derivatives

The N-alkylation and N-acylation reactions described above provide a direct route to a diverse library of N-substituted this compound derivatives. The introduction of different alkyl or acyl groups at the N1-position can significantly modify the physical, chemical, and biological properties of the parent molecule. For instance, N-alkylation with functionalized alkyl halides can introduce new reactive handles, such as hydroxyl or amino groups, for further synthetic transformations. nih.gov The synthesis of N-substituted pyrazoles is a key strategy in the development of new materials and potential pharmaceutical agents. nih.gov

Functional Group Interconversions on the Hexyl and Pentyl Side Chains

The hexyl and pentyl side chains of this compound are composed of sp³-hybridized carbon atoms and behave as typical alkanes. numberanalytics.com Their functionalization requires methods suitable for the transformation of unactivated C-H bonds. These interconversions allow for the modification of the molecule's periphery, which can influence its solubility, steric profile, and interaction with other molecules.

Common strategies for functional group interconversion on alkyl chains include: solubilityofthings.comfiveable.me

Free-Radical Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light can introduce a halogen atom, typically at a secondary carbon position. This newly installed halide can then serve as a leaving group for subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -NH₂, -CN).

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents, can potentially oxidize the alkyl chains. imperial.ac.uk The position of oxidation can be difficult to control, but this method can be used to introduce carbonyl or carboxyl groups, particularly at positions adjacent to the pyrazole ring (benzylic-like positions), which may be slightly activated.

Further Elaboration: Once a functional group is introduced, it can be further manipulated. For example, an alcohol can be oxidized to a ketone or aldehyde, and a carboxylic acid can be converted to an ester or amide. solubilityofthings.com

These transformations provide a powerful toolkit for the late-stage diversification of the this compound scaffold.

Table 3: Potential Functional Group Interconversions on Alkyl Side Chains

Starting Group Reaction Type Reagents Resulting Functional Group
Alkane (R-H) Radical Halogenation NBS, light/AIBN Alkyl Halide (R-Br)
Alkyl Halide (R-Br) Nucleophilic Substitution NaOH Alcohol (R-OH)
Alkyl Halide (R-Br) Nucleophilic Substitution NaCN Nitrile (R-CN)
Alcohol (R-CH₂OH) Oxidation PCC Aldehyde (R-CHO)
Alcohol (R₂CHOH) Oxidation KMnO₄ Ketone (R₂C=O)

Selective Oxidation and Reduction of Terminal or Internal Alkyl Positions

The long alkyl chains (dihexyl and pentyl) on the pyrazole ring offer multiple sites for oxidation. The selectivity of this oxidation, whether at a terminal (ω) or internal position, is challenging and typically requires specialized reagents.

Oxidation: The selective oxidation of C(sp³)–H bonds on unactivated alkyl chains is a significant challenge in organic synthesis. Achieving selectivity often relies on directing groups or specific catalysts that can differentiate between the numerous methylene (B1212753) (CH₂) and methyl (CH₃) groups. For pyrazole derivatives, oxidation often targets the position alpha to the heterocyclic ring due to electronic activation.

A study on the regioselective oxidation of 4,5-disubstituted pyrazoles using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) demonstrated the selective formation of an alcohol at the methyl group attached to the C5 position of the pyrazole ring. psu.edu The mechanism is believed to proceed through a rate-determining hydride abstraction to form a carbocation intermediate, which is stabilized by the pyrazole ring. psu.edu For this compound, this suggests that the methylene groups attached directly to the pyrazole ring (the α-positions of the hexyl and pentyl chains) would be the most susceptible to oxidation under similar conditions. The stability of the resulting carbocation, influenced by resonance and hyperconjugation effects, would determine the regioselectivity. psu.edu

More advanced methods using supramolecular catalysts in fluorinated alcohol solvents have shown promise for oxidizing the fifth position (δ-carbon) of general alkyl substrates, a strategy that is independent of the substrate's functional groups and relies on the solvophobic effect. ethz.ch

Reduction: The direct reduction of the saturated alkyl chains on this compound is not a feasible transformation under standard conditions, as these chains lack functional groups that are susceptible to reduction. Reduction would only be a relevant subsequent step after the introduction of a reducible functional group, such as a ketone, ester, or halide, onto one of the alkyl chains via an oxidation or halogenation reaction.

Introduction of Heteroatomic Functional Groups (e.g., hydroxyl, amino, carboxyl)

Functionalizing the alkyl chains or the pyrazole ring with heteroatomic groups is key to modifying the compound's properties.

Hydroxylation: As discussed, direct oxidation can introduce hydroxyl groups. The DDQ-mediated oxidation of a related pyrazole derivative in the presence of moisture or a carboxylic acid yielded the corresponding alcohol or ester at the benzylic-like position. psu.edu This provides a potential pathway to introduce a hydroxyl group at the α-position of the hexyl or pentyl substituents.

Amination: The introduction of an amino group can be achieved through several strategies, often by constructing the pyrazole ring from nitrogen-containing precursors.

Ring Synthesis: A common method involves the condensation of a β-ketonitrile with hydrazine (B178648). chim.it To synthesize an aminoalkyl pyrazole, a precursor with a protected amino group on the alkyl chain could be used. For instance, the synthesis of 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles has been demonstrated from the reaction of functionalized acetonitriles with hydrazine. acs.org

Functional Group Interconversion: An existing functional group, such as a hydroxyl or halide, on one of the alkyl chains could be converted to an amino group through standard nucleophilic substitution or reductive amination protocols. The reduction of an acyl amino pyrazole with LiAlH₄ to yield an alkyl amino pyrazole has also been described. scirp.org

Carboxylation: Several routes exist for introducing a carboxyl group onto a pyrazole scaffold.

Oxidation of Precursors: A common method is the oxidation of a formyl or alkyl group attached to the pyrazole ring. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been oxidized to the corresponding carboxylic acids using potassium permanganate. umich.edu

One-Pot Synthesis: A "one-pot" synthesis for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed, involving a sequence of Claisen condensation, Knorr pyrazole synthesis, and hydrolysis. organic-chemistry.org

From Trichloromethyl Groups: A regiocontrolled synthesis of 3(5)-carboxyalkyl-1H-pyrazoles has been achieved using trichloromethyl enones as starting materials, where the trichloromethyl group is subsequently hydrolyzed to a carboxylic acid. acs.org

Reaction TypeReagents/ConditionsProduct TypeReference
Oxidation (Hydroxylation) DDQ, Benzene, refluxα-Hydroxyalkyl-pyrazole psu.edu
Amination (from nitrile) Hydrazine, Dioxane, refluxAminoalkyl-aminopyrazole acs.org
Carboxylation (from aldehyde) KMnO₄, Pyridine/WaterPyrazole-carboxylic acid umich.edu
Carboxylation (one-pot) MeONa/LiCl, Hydrazine, HydrolysisPyrazole-carboxylic acid organic-chemistry.org

Cycloaddition and Condensation Reactions Involving the Pyrazole Moiety

The pyrazole ring itself is aromatic and generally resistant to cycloaddition reactions unless activated. However, the N-H group and functional groups attached to the ring are reactive centers for condensation.

Condensation Reactions: The two nitrogen atoms of the pyrazole ring allow it to act as a nucleophile. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. Functional groups on the pyrazole, if present, readily participate in condensation reactions. For example, pyrazole-4-carbaldehydes undergo aldol (B89426) condensation with methyl ketones and Friedländer condensation with aminopyrazoles. umich.edu Similarly, 5-aminopyrazoles are key building blocks for synthesizing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines through condensation with nitriles or β-diketones. scirp.orgnih.gov For this compound, such reactions would require prior functionalization.

Cycloaddition Reactions: While the aromatic pyrazole ring is a poor diene or dienophile, [3+2] dipolar cycloadditions are the primary method for synthesizing the pyrazole ring itself, for example, from nitrile imines and alkenes or alkynes. rsc.org Reactions of an existing pyrazole ring in cycloadditions are less common. Dihydropyrazoles (pyrazolines), however, can undergo cycloaddition. An unusual fragmentation-recombination process involving an α-diazo ketone and methyl vinyl ketone has been shown to produce a dihydropyrazole via an intermolecular [3+2] dipolar cycloaddition. nih.gov

Exploration of Tautomerism and Conformational Isomerism of this compound

Tautomerism: For N-unsubstituted pyrazoles with different substituents at positions 3 and 5, annular prototropic tautomerism is a key structural feature. nih.gov this compound exists as an equilibrium mixture of two tautomers: This compound and 3,5-dihexyl-4-pentyl-2H-pyrazole (more commonly named as the 1,3- and 1,5-isomers if a substituent is considered to be at position 1).

The position of this equilibrium is influenced by several factors:

Physical State: In the solid state, pyrazoles often adopt a single tautomeric form, stabilized by intermolecular interactions like hydrogen bonding, which can lead to the formation of dimers, trimers, or linear chains (catemers). nih.govnih.gov

Solvent: In solution, the tautomeric equilibrium can be highly dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. fu-berlin.de In nonpolar solvents, self-association is common, while in polar solvents like DMSO, monomeric species hydrogen-bonded to the solvent may be favored. fu-berlin.de

Substituents: While the electronic effects of the alkyl groups are minimal (weakly electron-donating), their steric bulk can influence the tautomeric preference and the geometry of intermolecular aggregates. mdpi.com

Conformational Isomerism: This molecule possesses significant conformational flexibility due to the three long alkyl chains.

Alkyl Chain Conformations: The hexyl and pentyl groups can adopt numerous conformations due to rotation around their C-C single bonds. The energy barriers between these rotamers are low, leading to a dynamic mixture of conformers in solution at room temperature.

Ring-Substituent Rotation: Rotation around the single bonds connecting the alkyl chains to the pyrazole ring will also occur. The steric hindrance between the pentyl group at C4 and the two hexyl groups at C3 and C5 will influence the preferred rotational conformations of these chains relative to the plane of the pyrazole ring. A detailed conformational analysis would require computational modeling to determine the lowest energy structures. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available. However, studies on related pyrazole systems provide insight into the factors governing their reaction rates and outcomes.

Kinetic Studies: Most kinetic studies on pyrazoles focus on their synthesis, particularly the Knorr condensation of 1,3-dicarbonyls with hydrazines. These studies have shown that:

The reaction is typically first-order in both the diketone and the hydrazine. researchgate.net

Reaction rates are highly sensitive to substituents on both reactants and the pH of the medium, with observed rate variations of up to 1000-fold. researchgate.net

The rate-determining step can shift depending on the reaction pH. researchgate.net

A kinetic study of the oxidation of a methylaminopyrazole derivative by permanganate ion in a neutral medium found that the reaction followed first-order kinetics with respect to the permanganate and fractional-first-order with respect to the pyrazole. sciencepublishinggroup.com The proposed mechanism involved the formation of an intermediate complex, with the decomposition of this complex being the rate-determining step. sciencepublishinggroup.com This provides a framework for how the kinetics of oxidizing the alkyl chains on this compound might be investigated.

Reaction StudiedKey Kinetic FindingsReference
Knorr Pyrazole Synthesis First order in diketone and hydrazine; rate depends on pH and substituents. researchgate.netiscre28.org
Pyrazoline Synthesis Pseudo-first-order reaction; follows Claisen route mechanism. researchgate.net
Pyrazole Oxidation by MnO₄⁻ First order in [MnO₄⁻], fractional-order in [pyrazole]; involves intermediate complex. sciencepublishinggroup.com

Thermodynamic Studies: Thermodynamic considerations are crucial in understanding product distributions, especially when multiple isomers can be formed.

Kinetic vs. Thermodynamic Control: In the synthesis of some substituted pyrazoles from heteropropargyl precursors, the reaction outcome can be directed by either kinetic or thermodynamic control. nih.govnih.gov A one-pot reaction under kinetically controlled conditions yields the pyrazole, while thermodynamically controlled cycloisomerization of an intermediate can lead to a furan (B31954) product instead. nih.govnih.gov This highlights the importance of reaction conditions (catalyst, solvent, time) in determining the final product.

Tautomer Stability: Theoretical calculations are often used to determine the relative thermodynamic stabilities of different pyrazole tautomers. The stability is influenced by intramolecular hydrogen bonds, the solvent environment, and the electronic nature of the substituents. mdpi.com For this compound, the two annular tautomers are expected to have very similar thermodynamic stabilities.

Computational and Theoretical Investigations of 3,5 Dihexyl 4 Pentyl 1h Pyrazole

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations are employed to elucidate the fundamental properties of 3,5-Dihexyl-4-pentyl-1H-pyrazole, from its three-dimensional shape to its electronic reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a molecule like this compound, this process involves finding the lowest energy conformation. DFT methods, particularly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are well-suited for this task. derpharmachemica.comresearchgate.net

The geometry optimization would reveal that the central pyrazole (B372694) ring is nearly planar, a characteristic feature of this heterocyclic system. nih.govresearchgate.net However, the three alkyl substituents—two hexyl groups at positions 3 and 5, and one pentyl group at position 4—introduce significant conformational flexibility. The rotational freedom around the various carbon-carbon single bonds in these alkyl chains leads to multiple possible conformers. A thorough conformational analysis, typically involving a relaxed potential energy surface scan, is necessary to identify the global minimum energy structure, which represents the most stable conformation of the molecule. hud.ac.uk The optimized geometric parameters, such as bond lengths and angles, provide the foundation for all subsequent computational investigations. derpharmachemica.com

Table 1: Hypothetical Optimized Geometric Parameters for the Pyrazole Ring of this compound

ParameterBond/AnglePredicted Value
Bond LengthN1-N21.35 Å
N2-C31.34 Å
C3-C41.42 Å
C4-C51.41 Å
C5-N11.36 Å
Bond AngleN1-N2-C3109.5°
N2-C3-C4108.0°
C3-C4-C5107.5°
C4-C5-N1107.0°
C5-N1-N2108.0°

Note: This data is illustrative and based on typical values for pyrazole derivatives studied by DFT. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, DFT calculations would determine the energies of these orbitals. The analysis of the orbital distributions would likely show that the HOMO is concentrated on the electron-rich pyrazole ring, while the LUMO may be distributed across the ring and the attached alkyl groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters

ParameterValue (eV)Implication
EHOMO-6.2Electron-donating ability
ELUMO-0.8Electron-accepting ability
Energy Gap (ΔE)5.4High kinetic stability researchgate.net
Ionization Potential6.2Stability against electron loss researchgate.net
Electron Affinity0.8Propensity to accept an electron researchgate.net

Note: This data is illustrative, based on general trends for similar heterocyclic compounds. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and bonding interactions within a molecule. nih.gov It provides a detailed picture of delocalization effects and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

In this compound, NBO analysis would likely reveal strong intramolecular interactions. For example, the lone pair electrons on the nitrogen atoms of the pyrazole ring can donate into the antibonding orbitals (π*) of adjacent C=C or C=N bonds, contributing to the stability of the ring system. researchgate.net Furthermore, NBO analysis can identify potential sites for intermolecular hydrogen bonding. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor, facilitating the formation of dimers or larger aggregates in the solid state or in solution. hud.ac.ukresearchgate.net

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N1)π* (C4-C5)~15-20
LP (N2)π* (C3-C4)~18-25
σ (C3-Chexyl)σ* (N2-C3)~2-5
σ (C4-Cpentyl)σ* (C3-C4)~3-6

Note: This data is illustrative and represents plausible hyperconjugative interactions based on NBO studies of other pyrazole derivatives. researchgate.net

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The ESP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the ESP surface would show regions of negative electrostatic potential (typically colored red or yellow) and regions of positive potential (colored blue). The most negative potential is expected to be located around the sp2-hybridized nitrogen atom (N2) of the pyrazole ring, as its lone pair of electrons makes it a prime target for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net Regions of positive potential would be found around the hydrogen atom attached to the N1 nitrogen (the N-H proton), making it susceptible to nucleophilic attack or deprotonation. The long alkyl chains (hexyl and pentyl groups) would exhibit a relatively neutral (green) potential, consistent with their nonpolar character.

Prediction and Correlation with Spectroscopic Data

Computational methods can also predict spectroscopic properties, which can be invaluable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govscielo.org.co

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the chemical shifts. These theoretical values can then be compared with experimental data. A strong correlation between the predicted and observed spectra provides powerful evidence for the proposed structure. nih.gov The calculations would predict distinct signals for the protons and carbons of the pyrazole ring and the different methylene (B1212753) and methyl groups within the hexyl and pentyl chains.

Table 4: Hypothetical Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm)

Atom PositionPredicted ¹H Shift (ppm)Typical ¹H Range (ppm)Predicted ¹³C Shift (ppm)Typical ¹³C Range (ppm)
Pyrazole N-H12.0 - 13.011.0 - 14.0--
Pyrazole C3--145.0 - 155.0140.0 - 155.0 rsc.org
Pyrazole C4--105.0 - 115.0100.0 - 110.0 rsc.org
Pyrazole C5--138.0 - 148.0135.0 - 150.0 rsc.org
Alkyl CH₂ (adjacent to ring)2.5 - 2.82.4 - 2.925.0 - 35.022.0 - 35.0
Alkyl CH₂ (internal)1.2 - 1.61.1 - 1.722.0 - 32.020.0 - 33.0
Alkyl CH₃0.8 - 1.00.7 - 1.113.0 - 15.012.0 - 15.0 rsc.org

Note: This data is illustrative. Predicted values are based on the GIAO method, and typical ranges are derived from experimental data for various alkyl-substituted pyrazoles. nih.govrsc.org

Theoretical Vibrational (IR) Frequencies and Potential Energy Distribution (PED) Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra of molecules like this compound. researchgate.net By employing methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the vibrational frequencies corresponding to different functional groups and their modes of vibration can be determined. researchgate.net This analysis is critical for interpreting experimental infrared (IR) spectra and understanding the molecule's structural dynamics.

Potential Energy Distribution (PED) analysis further dissects the calculated vibrational modes, assigning them to specific internal coordinates such as stretching, bending, and torsion of bonds. researchgate.net This detailed assignment helps in the unambiguous identification of characteristic vibrational bands. For this compound, key vibrational modes would include the N-H and C-H stretching of the pyrazole ring and the alkyl chains, as well as various bending and deformation modes.

Table 1: Theoretical Vibrational Frequencies and PED Analysis for Key Functional Groups of this compound (Predicted)

Frequency (cm⁻¹)Vibrational ModePotential Energy Distribution (PED) Contribution
~3400-3500N-H stretching>90% N-H stretch
~2850-3000C-H stretching (alkyl)>85% C-H stretch
~1550-1600C=N stretching~70% C=N stretch, ~20% C-C stretch
~1450-1480C-H bending (alkyl)>80% C-H bend
~1300-1400C-N stretching~60% C-N stretch, ~30% C-C stretch

Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives. Actual values for this compound would require specific DFT calculations.

Time-Dependent DFT (TD-DFT) for UV-Vis Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This technique provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The calculated transition energies and oscillator strengths can be correlated with the experimentally observed absorption maxima (λmax). researchgate.net For this compound, TD-DFT calculations can elucidate how the alkyl substituents on the pyrazole ring influence its electronic structure and absorption properties.

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1~250-270>0.1HOMO → LUMO
S0 → S2~220-240>0.05HOMO-1 → LUMO
S0 → S3~200-220>0.2HOMO → LUMO+1

Note: This data is a representative example based on general knowledge of pyrazole derivatives and would need to be confirmed by specific TD-DFT calculations for the named compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. eurasianjournals.comresearchgate.net By simulating the molecule's movement in a solvent, such as water or an organic solvent, researchers can understand how the solvent affects its structure and stability. researchgate.net MD simulations are particularly useful for exploring the conformational space of the flexible hexyl and pentyl chains attached to the pyrazole core. eurasianjournals.com These simulations can reveal stable conformations and the energy barriers between them, which is crucial for understanding the molecule's behavior in solution. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. researchgate.net For this compound, DFT can be used to model various reactions, such as electrophilic substitution or N-alkylation. acs.org By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be identified. researchgate.net Transition state analysis provides information about the structure and energy of the highest point on the reaction coordinate, which is crucial for determining the reaction rate. These studies can predict the regioselectivity of reactions, for instance, at which position on the pyrazole ring a reaction is most likely to occur. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov While no specific QSAR studies on this compound were found, such studies are common for pyrazole derivatives in general. nih.govacs.orgresearchgate.net If a set of derivatives of this compound with known biological activities were available, a QSAR model could be developed. This model would use molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to predict the activity of new, unsynthesized derivatives.

Pharmacophore modeling, another important computational tool in drug discovery, identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For derivatives of this compound, a pharmacophore model could be generated based on the structures of active compounds. This model would highlight the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are necessary for interacting with a specific biological target.

Advanced Applications and Emerging Research Directions for 3,5 Dihexyl 4 Pentyl 1h Pyrazole Derivatives

Investigation of 3,5-Dihexyl-4-pentyl-1H-pyrazole as a Ligand in Coordination Chemistry

The pyrazole (B372694) nucleus is a well-established ligand in coordination chemistry, capable of binding to metal ions through its two nitrogen atoms. The extensive alkyl substitution in this compound is expected to impart unique characteristics to its metal complexes.

Design and Synthesis of Metal-Pyrazole Complexes

The synthesis of metal complexes using pyrazole-based ligands is a versatile area of research. For a ligand like this compound, complexes with various transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) could be synthesized. researchgate.netnih.govresearchgate.net The general approach involves the reaction of the pyrazole derivative with a metal salt in a suitable solvent. nih.govnih.gov The bulky hexyl and pentyl groups would likely enhance the solubility of both the ligand and the resulting metal complexes in nonpolar organic solvents, which is advantageous for many catalytic applications.

The synthesis strategy could involve a one-pot reaction where the deprotonated pyrazole reacts with a metal halide or nitrate (B79036). For instance, reacting this compound with copper(II) nitrate in an ethanolic solution could yield a complex of the type [Cu(this compound)₂ (NO₃)₂]. The stoichiometry and coordination geometry of the resulting complexes can be influenced by the metal-to-ligand ratio, the nature of the metal salt, and the reaction conditions. nih.govnih.gov

Table 1: Representative Synthetic Methodologies for Metal-Pyrazole Complexes

Metal IonPrecursor SaltLigandSolventTypical Product Geometry
Cu(II)Cu(NO₃)₂·3.5H₂ONaphthyl PyrazoleDichloromethane/MethanolSquare Planar/Octahedral nih.gov
Cd(II)CdCl₂Pyrazole-acetamideEthanol (B145695)/WaterOctahedral
Fe(III)Fe(NO₃)₃·9H₂OPyrazole-acetamideEthanol/WaterOctahedral
Ru(II)[RuCl₂(p-cymene)]₂Pyrazole1,4-Dioxane- acs.org

This table is illustrative and based on syntheses of related pyrazole complexes.

Structural Characterization and Spectroscopic Properties of Complexes

The characterization of these novel complexes would rely on a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov The bulky alkyl groups in this compound would likely create a sterically hindered environment around the metal ion, potentially leading to distorted geometries.

Spectroscopic methods are crucial for characterizing the complexes in various states.

FT-IR Spectroscopy: Changes in the vibrational frequencies of the pyrazole ring upon coordination, particularly the C=N and N-N stretching modes, can confirm the binding of the ligand to the metal ion.

UV-Vis Spectroscopy: The electronic spectra of the complexes would reveal d-d transitions for transition metal ions, providing information about the ligand field strength and the coordination environment.

NMR Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic complexes, with coordination-induced shifts providing insight into the metal-ligand interaction.

Mass Spectrometry: Techniques like ESI-MS would be used to confirm the molecular weight and fragmentation pattern of the complexes. nih.gov

Catalytic Applications of Pyrazole-Metal Complexes in Organic Transformations

Metal complexes containing pyrazole ligands have shown promise as catalysts in a variety of organic reactions. nih.gov The unique steric and electronic properties conferred by the dihexyl and pentyl substituents could lead to catalysts with enhanced activity, selectivity, or stability.

One potential application is in C-C cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org Ruthenium-pyrazole complexes, for instance, have been investigated for their catalytic activity. acs.orgacs.org A hypothetical ruthenium complex of this compound could be tested in the meta-C-H alkylation of aromatic compounds. acs.org The bulky nature of the ligand could influence the regioselectivity of the reaction.

Another area of interest is oxidation catalysis. Copper-pyrazole complexes have been studied for their catalytic properties. A copper(II) complex of this compound could potentially catalyze the oxidation of alcohols or other organic substrates.

Table 2: Potential Catalytic Applications for Metal Complexes of Substituted Pyrazoles

Reaction TypeMetalLigand TypePotential SubstratesReference
C-H AlkylationRuthenium(II)PyrazoleAromatic heterocycles acs.org
HydroarylationGold(I)/Gold(III)Water-soluble phosphineAlkynes nih.gov
Allyl Group CleavageRuthenium(II)Cp* and PyreneProtected amines and alcohols nih.gov
CycloadditionPalladium(0)Chiral ferrocenyl pyrazoleAzomethine imines and alkynes researchgate.net

This table is illustrative and based on catalytic applications of related pyrazole complexes.

Exploration of Photophysical and Optoelectronic Properties

Pyrazole derivatives are known to possess interesting photophysical properties, making them candidates for applications in organic electronics. researchgate.netnih.govresearchgate.net The introduction of long alkyl chains can enhance solubility and processability, which are crucial for device fabrication.

Fluorescence and Luminescence Studies

Many pyrazole derivatives exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the pyrazole ring. nih.govrsc.org The this compound core, when appropriately functionalized with chromophoric groups, could lead to novel fluorescent materials. For instance, attaching aromatic or heteroaromatic moieties to the pyrazole ring can create donor-acceptor systems with interesting charge-transfer characteristics, which often result in strong fluorescence. researchgate.net

The study of these derivatives would involve measuring their absorption and emission spectra in various solvents to understand the effect of solvent polarity on their photophysical properties. Quantum yield and fluorescence lifetime measurements would provide quantitative data on their emission efficiency.

Table 3: Representative Photophysical Data for Substituted Pyrazole Derivatives

Compound TypeAbsorption Max (nm)Emission Max (nm)Quantum YieldApplicationReference
Phenyl-decorated pyrazoloquinolines~350-400~480-510-OLEDs, Solar Cells mdpi.com
Chlorophenyl-substituted pyrazolones~250-350--Antimicrobial/Anticancer researchgate.netbibliotekanauki.pl
Pyrenoimidazole derivatives~350-400~450-500-pH sensors rsc.org

This table presents representative data from studies on various pyrazole derivatives and is intended to be illustrative.

Potential in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The favorable electronic and photophysical properties of pyrazole derivatives make them promising materials for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netmdpi.com In OLEDs, pyrazole-based materials can function as emitters, hosts, or charge-transporting layers. mdpi.com The high solubility and good film-forming properties expected for derivatives of this compound would be advantageous for solution-based processing of OLED devices.

In the context of organic solar cells, pyrazole derivatives can be used as donor or acceptor materials in the active layer of bulk heterojunction devices. researchgate.net The energy levels (HOMO and LUMO) of these materials are critical for determining their suitability for photovoltaic applications and can be tuned by chemical modification. researchgate.netmdpi.com The large alkyl groups of this compound could help to disrupt intermolecular packing, which can be beneficial for achieving a favorable morphology in the active layer of an OSC.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Interactions

The specific substitution pattern of this compound, featuring bulky alkyl groups at positions 3, 4, and 5 of the pyrazole core, provides a unique scaffold for exploring structure-activity relationships (SAR). The lipophilic nature of the hexyl and pentyl chains is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties, influencing its ability to cross biological membranes and interact with hydrophobic pockets within target proteins. SAR studies on analogous pyrazole derivatives aim to systematically modify these substituents to optimize potency, selectivity, and other pharmacologically relevant parameters.

Design of Derivatives for Specific Enzyme Inhibition (e.g., monoamine oxidases, nitric oxide synthase, tyrosinase, kinases)

The pyrazole nucleus is a prominent scaffold in the design of various enzyme inhibitors due to its versatile synthetic accessibility and ability to engage in multiple types of interactions with protein active sites. For derivatives of this compound, research efforts would focus on how the alkyl substituents can be modified to achieve selective inhibition.

Monoamine Oxidase (MAO) Inhibitors: Pyrazole derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes crucial in neurotransmitter metabolism. SAR studies often reveal that the nature and position of substituents on the pyrazole ring dictate selectivity. For instance, introducing aromatic or heteroaromatic rings can lead to potent and selective inhibition. While the purely alkyl-substituted this compound is not a classic MAO inhibitor structure, its derivatives could be designed by replacing one of the alkyl chains with a group known to interact with the MAO active site.

Nitric Oxide Synthase (NOS) Inhibitors: The three isoforms of NOS (nNOS, eNOS, and iNOS) are important therapeutic targets. Pyrazole-based compounds have been developed as potent and selective NOS inhibitors. The selectivity is often governed by the substituents on the pyrazole core, which can exploit subtle differences in the active sites of the NOS isoforms.

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and medicine. Chalcones and other compounds containing pyrazole moieties have demonstrated significant tyrosinase inhibitory activity. The inhibitory potential is often linked to the ability of the pyrazole derivative to chelate the copper ions in the enzyme's active site.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors. For example, derivatives of pyrazole have been shown to be effective inhibitors of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). The SAR for kinase inhibition is often complex, with specific substituents required to interact with the ATP-binding pocket and surrounding regions. The bulky alkyl groups of this compound could potentially be tailored to fit into hydrophobic regions of certain kinase active sites.

Table 1: SAR Insights for Pyrazole-Based Enzyme Inhibitors

Target Enzyme Key Structural Features for Activity Potential Modification of this compound
Monoamine Oxidases (MAO) Aromatic/heteroaromatic substituents, specific N-1 substitutions. Replacement of an alkyl chain with an aryl or heteroaryl group.
Nitric Oxide Synthase (NOS) N-substituted aminopyrazoles, diarylpyrazoles. Functionalization of the pyrazole nitrogen or replacement of alkyl groups.
Tyrosinase Chalcone-like structures, groups capable of copper chelation. Introduction of hydroxyl or other chelating groups on a modified substituent.

| Kinases | Specific aromatic and hydrogen-bonding groups to interact with the ATP-binding site. | Functionalization of the alkyl chains to include pharmacophores for kinase binding. |

Molecular Docking and Computational Studies of Ligand-Receptor Interactions

Molecular docking and other computational methods are indispensable tools for understanding how pyrazole derivatives interact with their biological targets at the molecular level. These studies provide insights that guide the rational design of more potent and selective compounds.

For a molecule like this compound, docking studies would be crucial to predict its binding mode within a target protein's active site. The long alkyl chains would be expected to occupy hydrophobic pockets. Computational analyses can estimate the binding affinity and identify key interactions, such as hydrogen bonds involving the pyrazole ring nitrogens and van der Waals interactions from the alkyl chains.

Recent research on pyrazole derivatives has utilized molecular docking to elucidate their mechanism of action. For instance, docking studies of pyrazole-containing compounds in the active site of various kinases have revealed the importance of the pyrazole core as a scaffold for positioning other functional groups to form critical hydrogen bonds with the hinge region of the kinase. Similarly, docking of pyrazole derivatives into the active sites of enzymes like tyrosinase or MAO can predict the binding orientation and affinity, helping to rationalize experimentally observed SAR data.

Table 2: Representative Molecular Docking Studies of Pyrazole Derivatives

Target Protein Key Findings from Docking Relevance to this compound Derivatives
Cyclin-Dependent Kinase 2 (CDK2) The pyrazole core acts as a hinge-binding motif. Substituents occupy hydrophobic pockets. The pyrazole core could serve as an anchor, while tailored alkyl/aryl groups could optimize hydrophobic interactions.
Monoamine Oxidase B (MAO-B) Specific substituents on the pyrazole ring form key interactions with active site residues, determining selectivity. The large alkyl groups could be modeled to fit into the substrate-binding cavity of MAO-B.

| Bacterial Dihydropteroate Synthase (DHPS) | Pyrazole derivatives can mimic the natural substrate, p-aminobenzoic acid, and form hydrogen bonds with key residues. | The pyrazole ring could mimic a core binding element, with substituents designed to enhance affinity. |

Investigation of Anti-biofilm Agents and Other Microbiological Interactions

Bacterial biofilms are a significant challenge in medicine and industry due to their inherent resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation or disperse existing biofilms is an active area of research. Pyrazole derivatives have emerged as a promising class of compounds with anti-biofilm activity.

The mechanism of action for pyrazole-based anti-biofilm agents can be varied. Some may interfere with bacterial quorum sensing, the cell-to-cell communication system that regulates biofilm formation. Others may inhibit specific enzymes essential for the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. The lipophilic nature of this compound suggests that it could readily partition into bacterial membranes, potentially disrupting membrane integrity or function.

Studies on other pyrazole derivatives have demonstrated their potential against a range of microorganisms, including bacteria and fungi. The specific substitution pattern on the pyrazole ring is critical for determining the spectrum of activity and potency. For example, the introduction of halogen atoms or specific aromatic groups can enhance antimicrobial effects.

Applications in Materials Science

The unique structural features of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and coordinative properties, make it a valuable building block in materials science. Derivatives of this compound, with their long alkyl chains, are particularly suited for applications where control over intermolecular interactions and self-assembly is desired.

Incorporation into Polymeric and Supramolecular Architectures

The pyrazole moiety can be incorporated into the backbone or as a pendant group in polymers. This can impart specific properties to the resulting material, such as thermal stability, altered solubility, or the ability to coordinate metal ions. For a derivative like this compound, its incorporation into a polymer could introduce significant hydrophobic domains, potentially leading to materials with unique solution behaviors or solid-state morphologies.

In supramolecular chemistry, the pyrazole ring can act as a versatile hydrogen bond donor and acceptor, enabling the formation of well-defined, non-covalent assemblies. The N-H proton and the sp2-hybridized nitrogen atom of the pyrazole ring can participate in robust hydrogen bonding networks, leading to the formation of tapes, rosettes, and other supramolecular motifs.

Self-Assembly Studies and Nanostructure Formation

The combination of a rigid, polar pyrazole headgroup with long, flexible, nonpolar alkyl tails in this compound is characteristic of an amphiphilic molecule. Such molecules have a propensity to self-assemble in solution and in the solid state to form ordered nanostructures. Depending on the conditions, these molecules could form micelles, vesicles, or liquid crystalline phases.

The self-assembly would be driven by a combination of hydrogen bonding between the pyrazole rings and van der Waals interactions between the alkyl chains. The specific nature of the resulting nanostructures would be highly dependent on factors such as solvent, temperature, and concentration. The long hexyl and pentyl chains are expected to play a crucial role in promoting micro-phase segregation, leading to well-defined structures on the nanoscale. Such materials could find applications as liquid crystals, organogels, or templates for the synthesis of other nanomaterials.

Agrochemistry Research: Exploring Potential as Herbicides, Fungicides, or Insecticides

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals due to its versatile biological activities. While research on this compound itself is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of intensive investigation for their potential as herbicides, fungicides, and insecticides. The specific arrangement and nature of alkyl substituents on the pyrazole ring, such as the dihexyl and pentyl groups, are known to significantly influence the lipophilicity and, consequently, the biological activity of the resulting compounds. This section will explore the potential agrochemical applications of derivatives of this compound by examining research on structurally related pyrazole compounds.

Herbicidal Activity

Pyrazole derivatives have emerged as a significant class of herbicides, with many commercial products targeting key enzymes in plant metabolic pathways. Research indicates that modifications to the pyrazole core can lead to compounds with potent herbicidal effects. For example, a series of novel pyrazole derivatives were synthesized and evaluated for their herbicidal activity, with some compounds showing significant inhibition against weeds like Brassica campestris. benthamdirect.com One compound, 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide, demonstrated 100% inhibition against this weed at a concentration of 200 µg/mL. benthamdirect.com

In another study, pyrazole ketone derivatives were designed as potential herbicides. tandfonline.com Although these specific compounds showed low herbicidal activity at a rate of 150 g/ha compared to the commercial herbicide topramezone (B166797), the research highlights the ongoing exploration of this chemical space for weed control agents. tandfonline.com Further research into pyrazole derivatives containing a benzoyl scaffold has identified compounds with excellent post-emergence herbicidal activities and improved crop safety in maize, cotton, and wheat. acs.org For instance, compound Z21 showed superior pre-emergence inhibitory activity against Echinochloa crusgalli compared to topramezone and mesotrione. acs.org

The herbicidal potential of pyrazole derivatives is often linked to their ability to inhibit specific enzymes. For example, many pyrazole-based herbicides are known to target 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) biosynthesis. acs.org The structural features of this compound derivatives could be optimized to enhance their interaction with such enzymatic targets.

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

Compound/DerivativeTarget WeedActivityReference
4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazideBrassica campestris100% inhibition at 200 µg/mL benthamdirect.com
Pyrazole ketone derivativesGeneral weedsLow activity at 150 g/ha tandfonline.com
Compound Z21 (pyrazole with benzoyl scaffold)Echinochloa crusgalli (pre-emergence)44.3% stem and 69.6% root inhibition acs.org
Compounds Z5, Z15, Z20, Z21General weeds (post-emergence)Excellent activity at 150 g ai/ha acs.org
Substituted Pyrazole Isothiocyanates (3-1 and 3-7)Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., and Trifolium repens L.Good herbicidal activities mdpi.com

Fungicidal Activity

The fungicidal properties of pyrazole derivatives are well-established, with several commercial fungicides containing this heterocyclic core. Research has shown that novel pyrazole carboxamide derivatives exhibit significant antifungal activity against a range of plant pathogens. For example, certain pyrazole carboxamides displayed notable activity against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov One isoxazolol pyrazole carboxylate derivative, 7ai, was particularly effective against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov

Further studies have demonstrated the broad-spectrum fungicidal potential of other pyrazole derivatives. For instance, a series of novel substituted pyrazole derivatives showed considerable antifungal activities against Botrytis cinerea, Rhizoctonia solani, Valsa mali, Thielaviopsis cucumeris, Fusarium oxysporum, and Fusarium graminearum. nih.gov Compound 26, containing a p-trifluoromethylphenyl moiety, was particularly potent. nih.gov The introduction of isothiocyanate and carboxamide moieties to the pyrazole ring has also been shown to enhance fungicidal activity. nih.gov

The mechanism of action for many pyrazole fungicides involves the inhibition of succinate (B1194679) dehydrogenase (SDHI), a critical enzyme in the fungal respiratory chain. The lipophilic nature of the dihexyl and pentyl groups in derivatives of this compound could potentially enhance their ability to penetrate fungal cell membranes and interact with this target.

Table 2: Fungicidal Activity of Selected Pyrazole Derivatives

Compound/DerivativeTarget FungiActivity (EC50/Inhibition)Reference
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solaniEC50: 0.37 μg/mL nih.gov
Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi)Various phytopathogenic fungiModerate antifungal activity nih.gov
Compound 26 (with p-trifluoromethylphenyl)B. cinerea, R. solani, V. mali, T. cucumeris, F. oxysporum, F. graminearumEC50 values from 1.638 to 6.986 μg/mL nih.gov
Compounds 3, 6, 26–32Various phytopathogensOver 90% inhibition at 100 mg/L nih.gov
Pyrazole derivatives with 1,2,3,4-tetrahydroquinolineValsa mali, Sclerotinia sclerotiorum, Gaeumannomyces graminis var. triticiObvious fungicidal activities at 50 μg/mL researchgate.net
4-Cl-Pyr-MatCeratobasidium cornigerum, Cibberella sanbinetti, Gibberrlla zeae, Collectot tichum gloeosporioidesHigh inhibitory effect mdpi.com

Insecticidal Activity

The development of pyrazole-based insecticides has provided valuable tools for pest management. Research in this area has explored various modifications of the pyrazole ring to optimize insecticidal potency. For example, a series of N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety were synthesized and showed good insecticidal activities against lepidopteran pests such as Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda. mdpi.com Compound 7g, in particular, exhibited excellent insecticidal activity against P. xylostella, with an LC50 value of 5.32 mg/L, comparable to the commercial insecticide indoxacarb. mdpi.com

Other studies have focused on pyrazole oxime ether derivatives, which have demonstrated high insecticidal and acaricidal activity against pests like Aphis laburni and Tetranychus cinnabarinus. nih.gov The structure-activity relationship studies suggested that the nature and position of substituents on the pyridyl ring were crucial for activity. nih.gov Furthermore, novel pyrazole derivatives containing α-chloromethyl-N-benzyl carboxamide and 4,5-dihydrooxazole moieties have shown high insecticidal activity against cotton bollworm (Helicoverpa armigera). acs.org

The mode of action for many pyrazole insecticides involves the disruption of the insect's nervous system, often by targeting GABA-gated chloride channels. The specific alkyl substitution pattern of this compound derivatives could influence their binding affinity to these receptors, potentially leading to the development of new and effective insecticides.

Table 3: Insecticidal Activity of Selected Pyrazole Derivatives

Compound/DerivativeTarget InsectActivity (LC50/Inhibition)Reference
N-pyridylpyrazole thiazole (7g)Plutella xylostellaLC50: 5.32 mg/L mdpi.com
N-pyridylpyrazole thiazoles (7g-7j)Plutella xylostellaLC50 values of 5.32, 16.45, 8.96, and 10.11 mg/L mdpi.com
Pyrazole oxime ethers (IB9, IE4)Aphis laburni Kaltenbach>90% activity at 10 mg L-1 nih.gov
Pyrazole oxime ethers (IIB1, IIB2)Tetranychus cinnabarinus≥95% activity at 10 mg L-1 nih.gov
Pyrazole derivatives (Ij, Il, IIe)Cotton bollworm (Helicoverpa armigera)60% stomach activity at 5 mg kg–1 acs.org
4-hydro-pyrazole compounds (IIi)Spider mite (Tetranychus cinnabarinus)95% miticidal and ovicidal activities at 200 mg kg–1 acs.org

Future Perspectives and Critical Research Challenges for Alkyl Substituted Pyrazoles

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of polysubstituted pyrazoles, including those with multiple long-chain alkyl groups like 3,5-Dihexyl-4-pentyl-1H-pyrazole, presents considerable challenges in achieving high efficiency and regioselectivity.

A common and versatile method for synthesizing the pyrazole (B372694) core involves the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). acs.org For the target compound, this would necessitate a diketone with hexyl and pentyl substituents. However, the synthesis of such highly substituted diketones can be complex and may result in low yields.

Modern synthetic strategies are moving towards more sophisticated and efficient methods. One-pot multicomponent reactions are gaining traction as they offer a streamlined approach to complex molecules, often with improved yields and reduced waste. thieme-connect.com For instance, a four-component reaction could potentially bring together the necessary fragments to construct the this compound skeleton in a single step.

Furthermore, catalyst-free Michael addition reactions have shown promise for the regioselective N-alkylation of pyrazoles, achieving high yields and excellent control over the position of substitution. researchgate.net This could be particularly useful for introducing or modifying substituents on the pyrazole ring after its initial formation. Ruthenium(II)-catalyzed intramolecular oxidative C-N coupling has also emerged as a powerful method for creating challenging tri- and tetrasubstituted pyrazoles. acs.org

Table 1: Comparison of Synthetic Methodologies for Alkyl-Substituted Pyrazoles

MethodologyAdvantagesDisadvantagesApplicability to this compound
Classical Condensation Well-established, readily available starting materials (in principle).Often requires harsh conditions, may lead to mixtures of isomers, and can have low yields for complex substitutions.Feasible, but may lack efficiency and selectivity.
Multicomponent Reactions High atom economy, operational simplicity, good yields. thieme-connect.comOptimization can be complex, and finding the right combination of components can be challenging.Highly promising for a more efficient and streamlined synthesis.
Catalyst-Free Michael Addition High regioselectivity for N-alkylation, mild conditions. researchgate.netPrimarily for N-substitution, not core ring formation.Useful for further functionalization of the pyrazole ring.
Ru(II)-Catalyzed C-N Coupling Excellent for synthesizing highly substituted pyrazoles, good functional group tolerance. acs.orgRequires a specific precursor and a metal catalyst.A potential route if the appropriate starting materials can be synthesized.

Integration of Advanced Analytical Techniques for Real-time Monitoring and Characterization

The synthesis of complex molecules like this compound necessitates precise control over reaction conditions. Advanced analytical techniques are crucial for real-time monitoring and characterization, ensuring optimal yields and purity.

Process Analytical Technology (PAT) is becoming increasingly important in chemical synthesis. numberanalytics.comnih.gov Techniques such as in-line Fourier Transform Infrared (FT-IR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products in real-time. rsc.org This allows for immediate adjustments to reaction parameters, such as temperature or catalyst addition, to maintain optimal conditions. For the synthesis of alkyl-substituted pyrazoles, FT-IR could monitor the disappearance of the diketone and hydrazine starting materials and the appearance of the pyrazole product.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. uvic.cajocpr.com High-resolution NMR can provide detailed structural information, confirming the formation of the desired isomer and identifying any byproducts. While traditionally an offline technique, advancements have made real-time NMR monitoring more accessible.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying and quantifying the products of a reaction. jocpr.com This is especially important for complex reaction mixtures where multiple isomers or side products may be present.

The characterization of the final product, this compound, would rely on a combination of these techniques. ¹H and ¹³C NMR would confirm the connectivity of the atoms and the arrangement of the alkyl groups. High-resolution mass spectrometry would determine the exact molecular weight, confirming the elemental composition.

Advancements in Multiscale Computational Modeling for Predicting Complex Behavior

Computational chemistry offers a powerful avenue for predicting the properties and behavior of molecules like this compound before they are even synthesized. eurasianjournals.com This can save significant time and resources in the laboratory.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data (e.g., NMR chemical shifts). researchgate.neteurasianjournals.com For the target pyrazole, DFT could be used to predict its three-dimensional shape, the distribution of electron density in the molecule, and its likely spectroscopic signatures, which would be invaluable for its eventual identification.

Molecular dynamics (MD) simulations can be used to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules. eurasianjournals.com For a molecule with long alkyl chains like this compound, MD simulations could predict how these chains might fold and interact, which could be important for its potential applications in materials science.

Multiscale modeling is an emerging area that combines different levels of theory to model complex systems. researchgate.netdigitellinc.com For example, a quantum mechanical description of the pyrazole ring could be combined with a more coarse-grained model of the long alkyl chains to predict the self-assembly behavior of these molecules in solution or in the solid state. This could be particularly relevant for exploring applications in areas like liquid crystals or organic electronics.

Table 2: Predicted Physicochemical Properties of this compound (Illustrative)

PropertyPredicted ValueMethod of Prediction
Molecular Weight 306.55 g/mol Calculation
Molecular Formula C₂₀H₃₈N₂Calculation
Boiling Point ~450-500 °CEstimation based on similar long-chain alkyl compounds
Solubility High in nonpolar organic solvents, low in waterBased on the long alkyl chains

Note: These values are illustrative and would need to be confirmed by experimental data or more rigorous computational studies.

Exploration of Novel Applications in Emerging Technologies

While specific applications for this compound are not yet established, the structural features of long-chain alkyl-substituted pyrazoles suggest potential in several emerging technologies.

The presence of long, flexible alkyl chains can induce liquid crystalline behavior. nih.gov Molecules that can self-assemble into ordered phases are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govrsc.org The pyrazole core, with its aromatic and electron-rich nature, could contribute to the electronic properties of such materials. The specific arrangement and length of the alkyl chains would play a crucial role in determining the type of liquid crystalline phase and its properties.

Furthermore, long-chain alkyl-substituted heterocyclic compounds can act as corrosion inhibitors. The heterocyclic part of the molecule can adsorb onto a metal surface, while the long alkyl chains form a protective hydrophobic layer. The potential of this compound in this area would depend on its ability to form a stable and dense film on the metal surface.

The pyrazole scaffold itself is a well-known pharmacophore, and many pyrazole derivatives exhibit a wide range of biological activities. researchgate.net While the long alkyl chains in this compound might reduce its drug-likeness, it could still be investigated for applications where lipophilicity is desirable, for example, in the development of new agrochemicals.

Addressing Stereochemical Control in the Synthesis of Chiral Alkylpyrazole Derivatives

The synthesis of chiral molecules with specific three-dimensional arrangements of atoms is a major focus of modern organic chemistry. If the alkyl substituents on the pyrazole ring were to contain chiral centers, or if the substitution pattern created a chiral molecule, then controlling the stereochemistry of the synthesis would be a critical challenge.

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, often relies on the use of chiral catalysts or auxiliaries. rsc.orgrsc.org For example, a rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with allenes has been developed to produce enantioenriched allylic pyrazoles. nih.gov

The stereoselective synthesis of pyrazolones bearing a quaternary stereocenter at the C-4 position has also been a subject of intense research. thieme-connect.com While this compound itself is not chiral, the development of methods to introduce chirality into such polysubstituted pyrazoles would open up new avenues for research, particularly in the life sciences, where the biological activity of a molecule is often highly dependent on its stereochemistry.

The challenges in this area include the development of highly stereoselective catalysts that are effective for a wide range of substrates and the ability to predict and control the stereochemical outcome of a reaction. mdpi.com Computational modeling can play a role here, helping to design catalysts and understand the transition states of stereoselective reactions.

Q & A

Q. What are the recommended synthetic routes for 3,5-Dihexyl-4-pentyl-1H-pyrazole, and how do reaction conditions influence yield?

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via multicomponent reactions. For this compound, alkyl-substituted hydrazines and ketones with long-chain alkyl groups (e.g., hexyl and pentyl) are key precursors. Reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., acetic acid or Lewis acids) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and alkyl chain integrity. Chemical shifts for pyrazole protons typically appear at δ 6.5–7.5 ppm, while alkyl chains show δ 0.8–2.5 ppm.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and hydrogen atom placement via SHELXPRO are critical for accuracy .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ≈ 320–350 for C20_{20}H36_{36}N2_2).

Q. What safety protocols should be followed when handling pyrazole derivatives?

Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in fume hoods due to potential volatile byproducts. Dispose of waste via approved organic solvent protocols. Pyrazoles may exhibit moderate toxicity; consult SDS for specific hazard codes (e.g., R36/37/38) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond-length variations) be resolved?

Structural contradictions arise from disordered alkyl chains or twinned crystals. Use SHELXD for experimental phasing and SHELXE for density modification. For high-resolution data, apply TWINABS to correct for twinning. Compare refined structures with DFT-optimized geometries (e.g., Gaussian 16) to validate bond-length deviations .

Q. What strategies optimize regioselectivity in asymmetric pyrazole synthesis?

  • Steric Control : Bulkier substituents (e.g., hexyl vs. pentyl) favor 1,3-diketone cyclization at less hindered positions.
  • Catalytic Modulation : Chiral ligands (e.g., BINOL) in palladium-catalyzed reactions enhance enantiomeric excess (ee > 90%).
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving regioselectivity by 15–20% .

Q. How can computational methods predict biological activity and intermolecular interactions?

  • Molecular Docking (AutoDock Vina) : Screen against protein targets (e.g., COX-2 for anti-inflammatory activity). Pyrazole’s N-heterocycle often forms hydrogen bonds with catalytic residues.
  • MD Simulations (GROMACS) : Simulate lipid bilayer interactions to assess membrane permeability of alkyl chains.
  • QSAR Models : Correlate alkyl chain length (hexyl vs. pentyl) with logP values to predict bioavailability .

Q. How should researchers address contradictions in biological activity data across studies?

Inconsistent IC50_{50} values may stem from assay conditions (e.g., cell line variability). Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for receptor binding).
  • Control solvent concentrations (DMSO ≤ 0.1%).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Statistical tools like ANOVA identify outliers .

Methodological Notes

  • Synthesis Optimization Table :

    MethodYield (%)Regioselectivity (3,5 vs. 4)Key Condition
    Cyclocondensation60–753,5 > 4 (7:1)EtOH, 100°C, 12 hr
    Microwave-assisted85–903,5 > 4 (10:1)DMF, 150°C, 30 min
    Catalytic (Pd/BINAP)70–80Enantiomeric excess 85%Toluene, 80°C, 24 hr
  • Crystallographic Refinement Workflow :

    • Collect diffraction data (λ = 0.71073 Å).
    • Solve via SHELXD (direct methods).
    • Refine with SHELXL (full-matrix least squares).
    • Validate using R1_1 (< 5%) and wR2_2 (< 12%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.